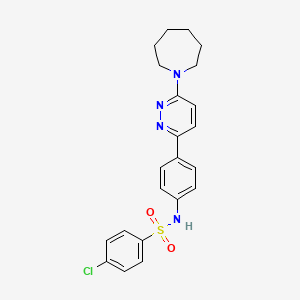
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide is a chemical compound with potential therapeutic applications. It is known for its unique structure, which includes an azepane ring, a pyridazine ring, and a chlorobenzenesulfonamide group. This compound has been studied for its biological activity and various applications in medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction.
Attachment of the Phenyl Group: The phenyl group is attached to the pyridazine ring through a coupling reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of specific catalysts, solvents, and reaction conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-chlorobenzenesulfonamide can be compared with other similar compounds, such as:
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4,5-trimethoxybenzamide: Known for its potential therapeutic applications.
N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide: Studied for its unique chemical properties.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C22H23ClN4O2S |
|---|---|
Molekulargewicht |
443.0 g/mol |
IUPAC-Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C22H23ClN4O2S/c23-18-7-11-20(12-8-18)30(28,29)26-19-9-5-17(6-10-19)21-13-14-22(25-24-21)27-15-3-1-2-4-16-27/h5-14,26H,1-4,15-16H2 |
InChI-Schlüssel |
DHDQSGGBXBFSBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11258399.png)
![3-(3-methylphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258400.png)
![7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258407.png)
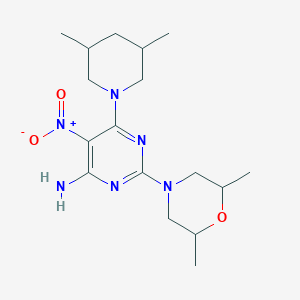

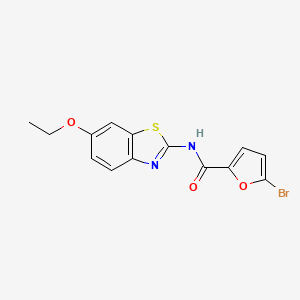
![N-{2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide](/img/structure/B11258435.png)
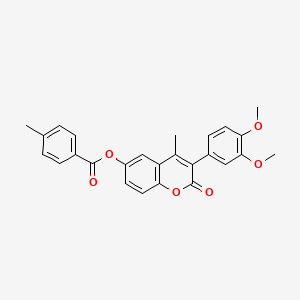
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11258442.png)
![Ethyl 4-(3-fluorophenoxy)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11258448.png)
![ethyl 3-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-1H-pyrazole-5-carboxylate](/img/structure/B11258449.png)
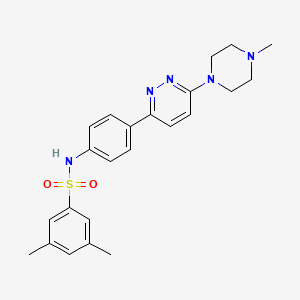
![4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11258460.png)
